molecular formula C11H14N4O4 B1448230 Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate CAS No. 1803591-25-4

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B1448230
CAS No.: 1803591-25-4
M. Wt: 266.25 g/mol
InChI Key: MFWQEOVBJOKTJG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate typically involves the following steps :

    Cyclization of 1,2-diamine derivatives: The initial step involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.

    Nucleophilic substitution: The protected piperazine is then subjected to nucleophilic substitution reactions to introduce the nitropyridine moiety.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including :

    Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine ring, to introduce various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include amino derivatives, substituted piperazines, and various functionalized pyridines.

Scientific Research Applications

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer activity.

Comparison with Similar Compounds

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as :

    1-Methyl-4-(6-nitropyridin-3-yl)piperazine: This compound has a similar structure but with the nitro group in a different position, leading to different chemical properties and biological activities.

    1-Methyl-4-(3-nitrophenyl)piperazine: This compound has a phenyl ring instead of a pyridine ring, resulting in different reactivity and applications.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and nitropyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-19-11(16)14-6-4-13(5-7-14)9-2-3-12-8-10(9)15(17)18/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWQEOVBJOKTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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